Vorolanib is an orally available small molecule classified as a multi-target tyrosine kinase inhibitor. [] It is designed to be structurally similar to Sunitinib, but with an improved safety profile. [] Its primary role in scientific research is as an antiangiogenic and antineoplastic agent. [] Vorolanib exhibits inhibitory activity against various tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). []
Vorolanib's synthesis involves several key steps, utilizing readily available starting materials. Initial reactions typically include the condensation of o-phenylenediamine with sodium pyruvate to form 3-methylquinoxalin-2(1H)-one. This compound is subsequently transformed through various chemical reactions involving potassium hydroxide and other reagents to yield Vorolanib .
The synthetic route has been optimized for economic viability, ensuring high yields and minimal environmental impact. The process includes simple post-treatment steps that enhance efficiency and reduce costs associated with large-scale production . Advanced techniques such as liquid chromatography with tandem mass spectrometry are employed for quality control and to ensure the purity of the synthesized compound .
Vorolanib’s molecular structure can be represented by its chemical formula . The compound features a quinoxaline core structure that is essential for its biological activity. The three-dimensional conformation of Vorolanib allows it to effectively bind to its target receptors, blocking their activation and subsequent signaling pathways involved in angiogenesis.
Molecular modeling studies have provided insights into the binding interactions between Vorolanib and its targets, revealing critical interactions that contribute to its inhibitory effects on vascular endothelial growth factor receptors .
Vorolanib undergoes various chemical reactions during its synthesis, including condensation, hydrolysis, and salt formation. These reactions are carefully controlled to optimize yield and purity. For example, the reaction of 3-methylquinoxalin-2(1H)-one with potassium hydroxide leads to the formation of key intermediates necessary for the final product.
In vitro studies have demonstrated Vorolanib's ability to inhibit receptor phosphorylation in human endothelial cells, showcasing its potential as an effective anti-angiogenic agent .
Vorolanib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases associated with angiogenesis. By binding to vascular endothelial growth factor receptors, it blocks their activation by endogenous ligands, thereby preventing downstream signaling that promotes blood vessel formation.
This mechanism is crucial in tumor environments where angiogenesis is a key factor in tumor growth and metastasis. Vorolanib's ability to inhibit multiple pathways related to angiogenesis makes it a valuable candidate in cancer therapy .
Vorolanib exhibits several notable physical properties:
Chemical analyses reveal that Vorolanib possesses a moderate lipophilicity, which influences its pharmacokinetic properties such as absorption and distribution in biological systems .
Vorolanib has been primarily studied for its applications in oncology as an anti-cancer agent. Clinical trials have demonstrated its efficacy in treating advanced solid tumors, particularly renal cell carcinoma. Its multi-targeted approach allows it to address various pathways involved in tumorigenesis, making it a promising candidate for combination therapies alongside other anticancer agents like everolimus .
In addition to oncology, Vorolanib's mechanisms may provide insights into treating other diseases characterized by aberrant angiogenesis, such as age-related macular degeneration and certain inflammatory conditions .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3